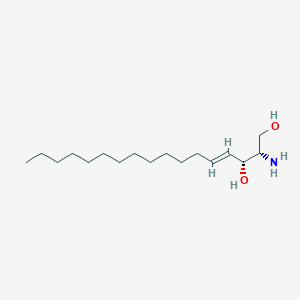

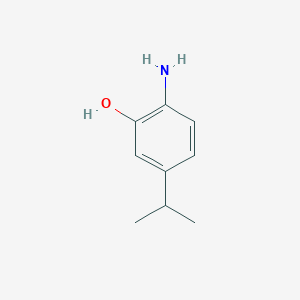

5-氨基-1-(3-羟基丙基)吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-pyrazoles are a class of organic compounds that have been shown to be potent reagents in organic and medicinal synthesis . They are versatile synthetic building blocks used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are also known for their tautomerism, which may influence their reactivity and the biological activities of targets bearing a pyrazole moiety .

Synthesis Analysis

5-Amino-pyrazoles can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Bazgir and his group described the synthesis of 3-(5-amino-1,3-diphenyl-1H-pyrazol-4-yl)isobenzofuranones via a two-component strategy .Molecular Structure Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . For 3(5)-aminopyrazoles, only an annular rearrangement between positions 1 and 2 is predicted .Chemical Reactions Analysis

5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .科学研究应用

合成和优化

吡唑衍生物的合成,包括5-氨基-1-(3-羟基丙基)吡唑,涉及过程优化以实现高产率和纯度。像王贵军进行的研究展示了合成这类化合物的高效方法,具有潜在的应用于各个领域,包括制药(Wang Gui-jun, 2011)。

绿色化学方法

Al-Matar等人的研究概述了吡唑衍生物的绿色、无溶剂合成方法,强调环保化学过程的重要性。这些方法不仅减少了有害溶剂的使用,还提供了合成具有广泛生物活性化合物的高效途径(Al-Matar et al., 2010)。

结构鉴定和表征

吡唑衍生物的结构阐明对于理解它们的化学行为和潜在应用至关重要。Wong等人详细描述了5-氨基-4-羟基亚胺吡唑的表征,为其化学结构和反应性提供了见解(Wong et al., 2014)。

新颖的杂环系统

吡唑在合成具有潜在药用应用的复杂杂环系统中充当多功能支架。Secrieru等人回顾了3(5)-取代吡唑的化学,突出了它们在制备紧凑杂环系统中的作用,这在制药研究中具有重要意义(Secrieru et al., 2019)。

抗菌和抗真菌活性

吡唑衍生物的研究延伸到评估它们的生物活性。Titi等人探讨了吡唑化合物的合成和生物活性,确定了抗肿瘤、抗真菌和抗菌药物作用位点。这项研究强调了吡唑衍生物在开发新疗法方面的潜力(Titi et al., 2020)。

未来方向

5-Amino-pyrazoles have shown promise in various fields, especially in pharmaceutics and medicinal chemistry . They have been used to develop new therapeutic agents, with the most relevant results obtained for anticancer/anti-inflammatory compounds . The continued exploration of these compounds in the synthesis of diverse heterocyclic scaffolds is expected to have a positive impact in these fields .

属性

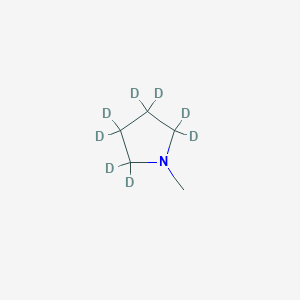

IUPAC Name |

3-(5-aminopyrazol-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,10H,1,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIDKZMGXDXIQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCCO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(3-hydroxypropyl)pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)

![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)